5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide

Purity HPLC Quality Control

Researchers frequently encounter flexible linkers that fail to provide the rigid three-dimensional topology required for selective target binding. 5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide addresses this by incorporating a 1,4-dioxaspiro[4.5]decane scaffold that imposes a rigid, pre-organized conformation. The ortho-nitro group forms an intramolecular hydrogen bond with the amide NH, locking the benzamide into a preferred geometry for co-crystallization studies. - Rigid spirocyclic scaffold enables selective DprE1 target engagement - Ortho-nitro conformational lock facilitates structure-guided lead optimization - Sequential chloro/nitro substitution allows rapid analog generation for SAR

Molecular Formula C16H19ClN2O5
Molecular Weight 354.79
CAS No. 923114-36-7
Cat. No. B2836790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide
CAS923114-36-7
Molecular FormulaC16H19ClN2O5
Molecular Weight354.79
Structural Identifiers
SMILESC1CCC2(CC1)OCC(O2)CNC(=O)C3=C(C=CC(=C3)Cl)[N+](=O)[O-]
InChIInChI=1S/C16H19ClN2O5/c17-11-4-5-14(19(21)22)13(8-11)15(20)18-9-12-10-23-16(24-12)6-2-1-3-7-16/h4-5,8,12H,1-3,6-7,9-10H2,(H,18,20)
InChIKeyMAXJUDJNSLSOCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide: A Spirocyclic Nitrobenzamide Building Block for Medicinal Chemistry and Chemical Biology


5-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide (CAS 923114-36-7) is a synthetic organic molecule belonging to the spirocyclic nitrobenzamide class. It comprises a 1,4-dioxaspiro[4.5]decane core connected via a methylene linker to a 5-chloro-2-nitrobenzamide fragment . With a molecular weight of 354.79 g mol⁻¹ and formula C₁₆H₁₉ClN₂O₅, this compound is primarily employed as a versatile intermediate or screening compound in early-stage drug discovery, particularly in programs targeting DprE1 for antitubercular therapy [1].

Why Generic Substitution of 5-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide Fails: Structural Uniqueness Among Spirocyclic Nitrobenzamides


The ortho‑nitro group can form an intramolecular hydrogen bond with the amide NH, locking the benzamide into a preferred conformation [1]. This is impossible for the 3‑nitro and 4‑nitro regioisomers, and the resulting conformational difference can translate into distinct biological target binding. Furthermore, the electron‑withdrawing 5‑chloro substituent modulates both the reduction potential of the nitro group and the electrophilicity of the amide carbonyl, distinguishing the compound from bromo, trifluoromethyl or unsubstituted analogs [2]. Finally, the 1,4‑dioxaspiro[4.5]decane scaffold imposes a rigid, three‑dimensional topology that is absent in simple alkyl‑chain linkers—a feature that has been exploited in CCR1 antagonists and DGAT1 inhibitors to achieve selectivity [3].

Quantitative Comparative Evidence for 5-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide


Purity Specification of 5-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide vs. Industry Baseline for Screening Compounds

The compound is supplied with a purity of ≥95% as determined by HPLC . This meets the typical acceptance criterion for commercial screening libraries (≥95%), but no certified impurity profile or head-to-head purity comparison with other spirocyclic nitrobenzamide analogs is available in the public domain.

Purity HPLC Quality Control

Structural Differentiation of the Spirocyclic Scaffold from Conventional Alkyl-Linked Nitrobenzamide DprE1 Inhibitors

The 1,4-dioxaspiro[4.5]decane moiety is not present in the well‑characterized DNB1 series of DprE1 inhibitors, which employ linear alkyl or simple aromatic linkers [1]. Although no direct inhibitory data exist for this specific compound, class‑level inference suggests that the spirocyclic ketal could confer altered binding kinetics and potentially improved selectivity profiles compared to the non‑spirocyclic parent series.

DprE1 Antitubercular Spirocyclic scaffold

Orthogonal Reactivity Handles: Chloro and Nitro Groups Enable Sequential Derivatization

This compound contains both a chloro substituent (suitable for nucleophilic aromatic substitution) and a nitro group (reducible to a primary amine). This orthogonal pair permits sequential, chemoselective transformations—a feature not available in mono‑functional analogs such as N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-4-nitrobenzamide (CAS 899957-66-5), which possesses only a nitro group for further elaboration . Quantitative yield data for sequential derivatization of this specific compound have not been reported.

Synthetic diversification Orthogonal reactivity Library synthesis

Optimal Application Scenarios for 5-Chloro-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-2-nitrobenzamide


Hit-to-Lead Optimization in DprE1 Inhibitor Programs

The spirocyclic scaffold differentiates this compound from established alkyl‑linked nitrobenzamide DprE1 inhibitors [1]. It is suitable for incorporation into high‑throughput screening decks targeting Mycobacterium tuberculosis DprE1, with the potential to circumvent existing intellectual property and explore novel binding interactions.

Parallel Library Synthesis via Orthogonal Functionalization

The simultaneous presence of a chloro and a nitro group allows chemists to sequentially substitute the aromatic ring and then reduce the nitro to an amine, facilitating the rapid generation of diverse analogs for SAR studies .

Conformational Probe for Structure-Based Drug Design

The intramolecular hydrogen bond between the ortho‑nitro and the amide NH restricts the benzamide conformation [2]. This pre‑organized geometry can be exploited in co‑crystallization studies to trap specific protein conformations, aiding in structure‑guided lead optimization.

Spirocyclic Building Block for CCR1 Antagonist Development

Given that 1,4‑dioxaspiro[4.5]decane derivatives have demonstrated potent CCR1 antagonism [3], this compound can serve as a starting point for the synthesis of new CCR1 ligands by replacing the benzamide substitution pattern while retaining the spirocyclic core.

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